(2,7-Dichloro-6-methylquinolin-3-yl)methanol
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Overview
Description
(2,7-Dichloro-6-methylquinolin-3-yl)methanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and anticancer properties . This compound is characterized by the presence of two chlorine atoms, a methyl group, and a hydroxyl group attached to the quinoline ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dichloro-6-methylquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dichloro-6-methylquinoline.
Purification: The product is purified through recrystallization from methanol to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,7-Dichloro-6-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of (2,7-Dichloro-6-methylquinolin-3-yl)ketone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
(2,7-Dichloro-6-methylquinolin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,7-Dichloro-6-methylquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methylquinolin-3-yl)methanol: Similar structure but with one chlorine atom.
(2,7-Dichloro-8-methylquinolin-3-yl)methanol: Similar structure but with a different position of the methyl group.
Uniqueness
(2,7-Dichloro-6-methylquinolin-3-yl)methanol is unique due to the specific arrangement of chlorine and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9Cl2NO |
---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
(2,7-dichloro-6-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-2-7-3-8(5-15)11(13)14-10(7)4-9(6)12/h2-4,15H,5H2,1H3 |
InChI Key |
UVJYCAUDCVGZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1Cl)Cl)CO |
Origin of Product |
United States |
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